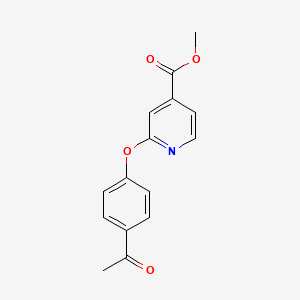

Methyl 2-(4-acetylphenoxy)isonicotinate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Dye Removal from Aqueous Solutions

Methyl 2-(4-acetylphenoxy)isonicotinate: has been utilized in the synthesis of polymer inclusion membranes (PIMs) for the effective purification of aqueous solutions containing organic dyes like methylene blue . These PIMs, which include the compound as a carrier, have shown significant removal percentages, demonstrating its potential in environmental remediation and water treatment processes.

Fungicidal Activity

This compound has shown promising results in the field of agriculture, particularly in combating phytopathogenic fungi such as Fusarium culmorum , Phytophthora cactorum , and Rhizoctonia solani . Its fungistatic activity is significant, offering a potential alternative to traditional fungicides and contributing to sustainable agricultural practices.

Synthesis of Complex Molecules

In chemical synthesis, Methyl 2-(4-acetylphenoxy)isonicotinate serves as a precursor for more complex molecules. Its structure allows for various chemical reactions that can lead to the development of new compounds with potential applications in medicinal chemistry and materials science .

Semiochemical Applications

The compound’s derivatives are used as semiochemicals, particularly in the management of pest populations in agricultural settings. They serve as active ingredients in traps to monitor and catch pests like thrips in greenhouses, highlighting its role in integrated pest management strategies .

Aerobic Oxidation Processes

Research has indicated the use of Methyl 2-(4-acetylphenoxy)isonicotinate in unique aerobic oxidation processes. This involves the formation of a unique 2D isonicotinate polymer driven by Cu(II) oxidation, which could have implications in the development of new materials with specific electrochemical and mechanical properties .

Mecanismo De Acción

- The primary target of methyl 2-(4-acetylphenoxy)isonicotinate is not explicitly documented in the available literature. However, we can infer that it acts as a rubefacient in over-the-counter topical preparations for muscle and joint pain .

- Although the precise mechanism remains unclear, it is thought that methyl 2-(4-acetylphenoxy)isonicotinate promotes the release of prostaglandin D2 (PGD2). This prostaglandin has a strictly local effect due to its short half-life .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

methyl 2-(4-acetylphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10(17)11-3-5-13(6-4-11)20-14-9-12(7-8-16-14)15(18)19-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDAPQUNSJFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-acetylphenoxy)isonicotinate | |

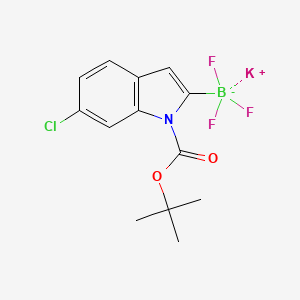

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)

![3-[(4-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B1456611.png)

![1-Cyclobutyl-[1,4]diazepanedihydrochloride](/img/structure/B1456614.png)

![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)

![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)

![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)